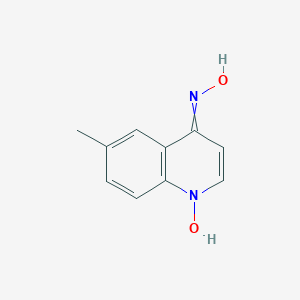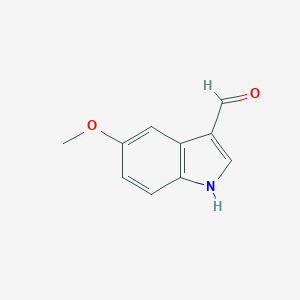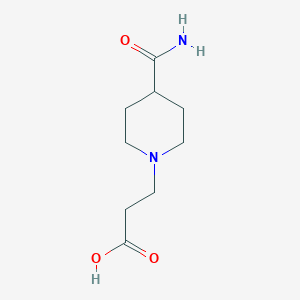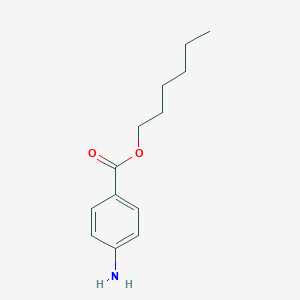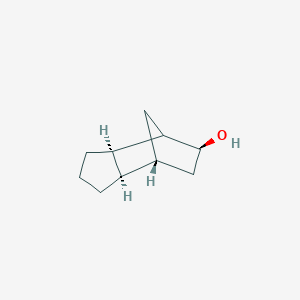
(R)-(-)-2-Butanol
概要
説明
(2R)-butan-2-ol is a butan-2-ol. It is an enantiomer of a (2S)-butan-2-ol.
科学的研究の応用
Biofuel Production : (R)-(-)-2-Butanol is considered a potential biofuel or fuel additive. Biotechnological production of butanol, including this compound, by clostridia is a subject of research due to the interest in using renewable resources for chemical production (Lee et al., 2008).
Combustion Modeling : The compound's role in combustion chemistry, particularly as a bio-derived alternative for conventional fuels, is studied. A comprehensive chemical kinetic model for butanol isomers, including this compound, helps understand their unique oxidation features (Sarathy et al., 2012).
Chemical Production : Research has shown the conversion of meso-2,3-butanediol to butanone and subsequent conversion to 2-butanol using enzymatic processes, highlighting the chemical synthesis capabilities of this compound (Ghiaci et al., 2014).
Optimization in Internal Combustion Engines : Studies have evaluated the effects of blending this compound with conventional diesel fuel on engine performance and emissions, suggesting its potential as a challenging and promising bio-fuel for diesel engines (Rakopoulos et al., 2010).
Synthesis of Other Compounds : It's used in the synthesis of chiral amines, such as (R)-3-amino-1-butanol, which is key in producing treatments for diseases like HIV/AIDS. This application demonstrates its role in pharmaceutical ingredient synthesis (Tang et al., 2019).
Enantiomeric Analysis and Applications : Studies have investigated the predominant conformations and intermolecular interactions of this compound, contributing to a deeper understanding of its stereochemistry and its applications in various fields, including analytical chemistry (Wang & Polavarapu, 2000).
Kinetic Resolution in Chemistry : this compound is used in the study of kinetic resolution processes, particularly in the enzymatic synthesis of esters. This provides insights into the optimization of industrial chemical processes (Romero et al., 2011).
Dehydration Over Alkali Cation-Exchanged Zeolites : Research has focused on the dehydration of 2-butanol over alkali cation-exchanged zeolites, which is critical in understanding its behavior in various catalytic and industrial processes (Jacobs et al., 1977).
作用機序
Safety and Hazards
“®-(-)-2-Butanol” is classified as a flammable liquid and vapor . It can cause serious eye irritation and may cause respiratory irritation . It may also cause drowsiness or dizziness . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(2R)-butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904709 | |
| Record name | (R)-Butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14898-79-4, 78-92-2 | |
| Record name | (-)-2-Butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02606 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH38K423J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-(-)-2-Butanol function as a pheromone?
A1: this compound acts as a sex attractant pheromone for specific insect species, particularly the white grub beetle (Dasylepida ishigakiensis) [, ]. Males of this species exhibit strong attraction towards this compound, while the (S)-enantiomer and other related compounds show inhibitory effects [, ]. This highlights the importance of chirality in pheromone recognition and the potential for using this compound in pest management strategies.
Q2: Can the presence of other compounds influence the effectiveness of this compound as a pheromone?
A2: Yes, studies have shown that the presence of (S)-2-Butanol or 2-propanol can inhibit the attractiveness of this compound to male D. ishigakiensis [, , ]. This suggests a complex interplay of pheromone components in influencing insect behavior.
Q3: Does the age of the female D. ishigakiensis influence the enantiomeric ratio of 2-Butanol released, and how does this affect male attraction?
A3: Research indicates that younger female D. ishigakiensis release a higher proportion of this compound compared to older females, who release a mixture with a greater proportion of the (S)-enantiomer []. This shift in enantiomeric ratio corresponds to a decreased attraction of males to older females, suggesting a role for pheromone composition in signaling female age and mating receptivity [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C4H10O, and its molecular weight is 74.12 g/mol.
Q5: Are there any spectroscopic techniques used to characterize this compound?
A5: this compound has been extensively studied using various spectroscopic techniques, including Vibrational Circular Dichroism (VCD) [, ]. VCD studies have provided insights into the predominant conformations and intermolecular interactions of this compound, aiding in understanding its structural characteristics and behavior in different environments. Additionally, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed for the identification and quantification of this compound, particularly in pheromone analysis [, ].
Q6: Have there been any studies on developing formulations to improve the stability or release of this compound for specific applications, like pheromone traps?
A7: Yes, research has focused on developing formulations for the controlled release of this compound in pest management []. Polyethylene tubes have been identified as effective dispensers for this pheromone, demonstrating comparable attractiveness to caged females and offering a practical solution for monitoring and controlling D. ishigakiensis populations [].
Q7: Has this compound been explored in the context of asymmetric catalysis?
A8: Yes, this compound has been utilized as a chiral auxiliary in asymmetric synthesis, particularly in reactions involving organotitanium reagents []. For instance, alkoxy-organotitanium compounds derived from this compound have been employed in enantioselective additions to aldehydes, leading to the formation of optically active alcohols with notable enantiomeric excesses [].
Q8: What is the role of this compound in studying enantioselective chemisorption on chirally modified surfaces?
A9: this compound serves as a chiral modifier in surface science studies investigating enantioselective chemisorption processes [, , ]. By forming a chiral environment on metal surfaces like Pd(111), this compound influences the adsorption behavior of other chiral molecules, providing insights into the role of chirality in surface reactions and potential applications in enantioselective catalysis.
Q9: Have there been any computational studies on this compound and its interactions?
A10: Yes, computational chemistry techniques, including Density Functional Theory (DFT), have been employed to study this compound [, ]. DFT calculations have been particularly useful in elucidating the vibrational properties of this compound and predicting its VCD spectra, providing a theoretical basis for understanding its structure and interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


